13,14-dihydro-15-keto-PGD2-d4

Description

Contextualization within Eicosanoid Biosynthesis and Metabolism

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. creative-proteomics.commetwarebio.com This process, known as the eicosanoid biosynthesis pathway, gives rise to several classes of potent lipid mediators, including prostaglandins (B1171923), thromboxanes, and leukotrienes. creative-proteomics.comresearchgate.net These molecules are not stored within cells but are synthesized on demand in response to various stimuli, acting locally to regulate a wide array of physiological and pathological processes. creative-proteomics.com

The synthesis of prostaglandins begins with the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. creative-proteomics.commetwarebio.comnih.gov From PGH2, a variety of prostaglandin synthases generate the different types of prostaglandins. bioscientifica.comresearchgate.net Specifically, prostaglandin D synthase (PGDS) converts PGH2 into prostaglandin D2 (PGD2). nih.govbioscientifica.com PGD2 is a major cyclooxygenase product in many tissues and is involved in processes such as inflammation and allergic responses. creative-proteomics.comresearchgate.net

Once produced, PGD2 is rapidly metabolized through several pathways. One common metabolic route involves the reduction of a double bond and the oxidation of a hydroxyl group, leading to the formation of 13,14-dihydro-15-keto prostaglandins. glpbio.com

Significance of 13,14-dihydro-15-keto-PGD2 as a Key Prostaglandin D2 Metabolite

13,14-dihydro-15-keto-PGD2 is a significant metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. caymanchem.comcaymanchem.commedchemexpress.com This metabolic conversion is a crucial step in the deactivation and clearance of PGD2. However, research has shown that 13,14-dihydro-15-keto-PGD2 is not merely an inactive byproduct. It has been identified as a selective agonist for the CRTH2/DP2 receptor, a key receptor involved in the inflammatory cascade, particularly in conditions like asthma and allergic rhinitis. caymanchem.comcaymanchem.commedchemexpress.com This finding suggests that the metabolite itself can perpetuate or modulate inflammatory responses. nih.gov

Furthermore, the measurement of PGD2 metabolites is often a more reliable indicator of PGD2 production in the body than measuring PGD2 itself, due to the parent compound's short half-life. uab.edu In humans, 13,14-dihydro-15-keto-PGD2 is further broken down before excretion, with very little of it remaining intact in the urine. caymanchem.comcaymanchem.com This makes the precise measurement of jego metabolites in biological samples a key focus for researchers studying PGD2-related pathways in health and disease. medchemexpress.com

Rationale and Applications of 13,14-dihydro-15-keto-PGD2-d4 in Research

This is where the deuterated analogue, this compound, becomes invaluable. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are widely used as internal standards. caymanchem.comnih.govscbt.com

The rationale for using a deuterated standard is based on its chemical properties. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms with deuterium atoms in the 13,14-dihydro-15-keto-PGD2 molecule, a compound is created that is chemically almost identical to the naturally occurring (endogenous) form. caymanchem.comcaymanchem.com However, it has a slightly higher molecular weight. caymanchem.com

This mass difference is the key to its application. When a biological sample (like plasma or urine) is analyzed, a known amount of this compound is added. caymanchem.comcapes.gov.br During mass spectrometry, the instrument can distinguish between the endogenous, non-labeled compound and the heavier, deuterated standard. uab.eduscbt.com Because the deuterated standard behaves identically to the endogenous compound during sample extraction, purification, and ionization, any loss of sample during these steps will affect both compounds equally. nih.gov By comparing the signal intensity of the endogenous compound to that of the known amount of the internal standard, researchers can accurately and precisely quantify the concentration of 13,14-dihydro-15-keto-PGD2 in the original sample. capes.gov.brresearchgate.net This technique, known as stable isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis of small molecules in complex biological matrices. medchemexpress.com

The use of this compound has been instrumental in studies investigating the role of the PGD2 metabolic pathway in various conditions. For example, it has been used in research exploring inflammatory bowel diseases like Crohn's disease and in studies examining the role of oxylipins as potential biomarkers for obesity-associated inflammation and type 2 diabetes. nih.govru.nl It has also been employed in studies analyzing oxylipins in pulmonary tissue following cardiopulmonary bypass. nih.gov

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed.

Table 1: Properties of 13,14-dihydro-15-keto-PGD2

| Property | Value | Source |

| Formal Name | 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid | caymanchem.com |

| CAS Number | 59894-07-4 | caymanchem.com |

| Molecular Formula | C₂₀H₃₂O₅ | caymanchem.com |

| Molecular Weight | 352.5 g/mol | caymanchem.com |

| Synonyms | 13,14-dihydro-15-keto PGD2, DK-PGD2 | caymanchem.commedchemexpress.com |

Table 2: Properties of this compound

| Property | Value | Source |

| Formal Name | 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic-3,3,4,4-d₄ acid | caymanchem.com |

| Molecular Formula | C₂₀H₂₈D₄O₅ | caymanchem.com |

| Molecular Weight | 356.5 g/mol | caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Primary Application | Internal standard for mass spectrometry | caymanchem.com |

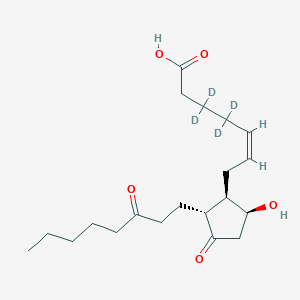

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28D4O5 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |

InChI Key |

VSRXYLYXIXYEST-URWDITFUSA-N |

SMILES |

O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Synonyms |

13,14-dihydro-15-keto PGD2-d4 |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Fates of 13,14 Dihydro 15 Keto Pgd2

Enzymatic Formation from Prostaglandin (B15479496) D2 via 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Pathway

The initial and rate-limiting step in the catabolism of PGD2 is its conversion to 15-keto-prostaglandin D2 (15-keto-PGD2). This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). reactome.orgmdpi.com Specifically, an NADP+-dependent 15-hydroxyprostaglandin-D dehydrogenase (NADP+) has been identified, which is specific for prostaglandins (B1171923) D. wikipedia.orggenome.jpnih.gov This enzyme facilitates the oxidation of the 15-hydroxyl group of PGD2 to a keto group. reactome.org

Following this oxidation, the double bond at carbon 13-14 is reduced, a reaction catalyzed by 15-oxo-prostaglandin Δ13-reductase. mdpi.com This two-step process, involving both oxidation and reduction, results in the formation of 13,14-dihydro-15-keto-PGD2. caymanchem.commedchemexpress.comthomassci.combioscience.co.ukchemicalbook.commdpi.com

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH | Oxidizes the 15-hydroxyl group | Prostaglandin D2 (PGD2) | 15-keto-Prostaglandin D2 |

| 15-oxo-prostaglandin Δ13-reductase | - | Reduces the C13-14 double bond | 15-keto-Prostaglandin D2 | 13,14-dihydro-15-keto-PGD2 |

Subsequent Metabolic Transformations of 13,14-dihydro-15-keto-PGD2

Once formed, 13,14-dihydro-15-keto-PGD2 undergoes further metabolic conversions, leading to a variety of downstream products. These transformations are crucial for its eventual elimination from the body.

11β-Hydroxylation Processes

In humans, 13,14-dihydro-15-keto-PGD2 is further metabolized to 11β-hydroxy compounds. caymanchem.comthomassci.combioscience.co.ukchemicalbook.com This process involves the reduction of the 11-keto group to a hydroxyl group.

β-Oxidation Pathways and Shortened Chain Metabolites

A significant metabolic route for prostaglandins, including the metabolites of PGD2, is β-oxidation. caymanchem.comthomassci.combioscience.co.ukchemicalbook.comwikipedia.org This catabolic process breaks down fatty acid molecules, and in the context of prostaglandins, it leads to the shortening of the carboxylic acid side chain. wikipedia.org Both peroxisomal and mitochondrial pathways are involved in the β-oxidation of prostaglandins. nih.govnih.govjci.org Peroxisomes are particularly important for the initial chain-shortening of very long-chain fatty acids and some prostaglandins. wikipedia.org The process can result in the formation of dinor-metabolites, which are two carbons shorter than the parent compound. nih.gov

Formation of Tetranor Metabolites (e.g., 13,14-dihydro-15-keto-tetranor PGD2)

Through a combination of β-oxidation and other enzymatic modifications, tetranor metabolites are formed. mdpi.comnih.gov These metabolites have had four carbons removed from the α-terminus. glpbio.comcaymanchem.com One such metabolite is 13,14-dihydro-15-keto-tetranor PGD2, which is a potential downstream product of 13,14-dihydro-15-keto PGD2. glpbio.comcaymanchem.com The major urinary metabolite of PGD2 in humans is a tetranor metabolite, specifically 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), which reflects the systemic biosynthesis of PGD2. mdpi.comnih.gov Due to rapid metabolism, virtually no intact 13,14-dihydro-15-keto-PGD2 is found in the urine. caymanchem.comthomassci.combioscience.co.ukchemicalbook.com

| Metabolic Process | Key Transformation | Resulting Metabolite Type |

|---|---|---|

| 11β-Hydroxylation | Reduction of the 11-keto group | 11β-hydroxy compounds |

| β-Oxidation | Shortening of the carboxylic acid side chain | Dinor and other shortened-chain metabolites |

| Tetranor Formation | Removal of four carbons from the α-terminus | Tetranor metabolites (e.g., tetranor-PGDM) |

Comparative Analysis of 13,14-dihydro-15-keto-PGD2 Metabolism with Other Prostaglandin Metabolites (e.g., PGE2, PGF2α)

The metabolic pathways of PGD2 share similarities with those of other primary prostaglandins like PGE2 and PGF2α. reactome.orgslideshare.netwikipedia.orgresearchgate.netoncotarget.compnas.org

Initial Catabolism: Like PGD2, both PGE2 and PGF2α are initially metabolized by 15-PGDH, which converts them to their corresponding 15-keto derivatives. reactome.orgmdpi.comnih.gov This is followed by the reduction of the C13-C14 double bond to form 13,14-dihydro-15-keto metabolites. mdpi.comlipidmaps.orgwindows.netnih.gov For instance, the primary plasma metabolite of PGE2 is 13,14-dihydro-15-keto-PGE2. lipidmaps.org Similarly, a major metabolite of PGF2α in tissues is 13,14-dihydro-15-keto-PGF2α. windows.netnih.gov

β-Oxidation and Tetranor Metabolites: The subsequent metabolism of these 13,14-dihydro-15-keto compounds also involves β-oxidation, leading to the formation of chain-shortened metabolites, including tetranor derivatives. mdpi.comnih.govmedchemexpress.comcaymanchem.comebiohippo.com For example, tetranor-PGEM is the major urinary metabolite of PGE2. mdpi.com Likewise, the major urinary metabolite of PGF2α is a tetranor (C16) prostaglandin. mdpi.comjci.org This indicates that peroxisomal β-oxidation is a crucial step in the in vivo degradation of these prostaglandins in humans. jci.org

| Prostaglandin | Initial Plasma Metabolite | Major Urinary Metabolite Type | Key Metabolic Steps |

|---|---|---|---|

| PGD2 | 13,14-dihydro-15-keto-PGD2 | Tetranor | 15-PGDH oxidation, C13-14 reduction, β-oxidation |

| PGE2 | 13,14-dihydro-15-keto-PGE2 | Tetranor (tetranor-PGEM) | 15-PGDH oxidation, C13-14 reduction, β-oxidation |

| PGF2α | 13,14-dihydro-15-keto-PGF2α | Tetranor | 15-PGDH oxidation, C13-14 reduction, β-oxidation |

Receptor Pharmacology and Cellular Mechanisms of 13,14 Dihydro 15 Keto Pgd2

Characterization as a Selective Agonist for the CRTH2/DP2 Receptor

13,14-dihydro-15-keto-PGD2 has been identified as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. caymanchem.comas-1.co.jpherts.ac.uk This G protein-coupled receptor is prominently expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils. herts.ac.uknih.gov

Studies have demonstrated the high affinity and selectivity of 13,14-dihydro-15-keto-PGD2 for the CRTH2/DP2 receptor. Competition assays have revealed that its affinity for CRTH2 is comparable to that of PGD2, while its affinity for the DP1 receptor is at least 600-fold lower than that of PGD2. rupress.org This selectivity distinguishes it from its parent compound, PGD2, which activates both DP1 and DP2 receptors. nih.gov The selective activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-PGD2 is crucial for its role in mediating specific inflammatory pathways. nih.gov

| Compound | Receptor Target | Relative Affinity/Potency | Reference |

|---|---|---|---|

| 13,14-dihydro-15-keto-PGD2 | CRTH2/DP2 | High, comparable to PGD2 | rupress.org |

| 13,14-dihydro-15-keto-PGD2 | DP1 | At least 600-fold lower than PGD2 | rupress.org |

| PGD2 | CRTH2/DP2 | High | rupress.org |

| PGD2 | DP1 | High |

Investigation of Downstream Signaling Cascades Initiated by CRTH2/DP2 Activation

Activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-PGD2 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CRTH2/DP2 primarily couples to the Gαi subunit. herts.ac.ukrupress.org This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This is a key distinction from the DP1 receptor, whose activation leads to an increase in cAMP levels.

The Gαi-dependent signaling pathway activated by 13,14-dihydro-15-keto-PGD2 also leads to the mobilization of intracellular calcium (Ca2+). rupress.org This increase in cytosolic calcium is a critical downstream event that contributes to various cellular responses, including cell migration and activation. The signaling cascade is sensitive to pertussis toxin, further confirming the involvement of the Gαi protein. rupress.org Through these pathways, 13,14-dihydro-15-keto-PGD2 plays a significant role in modulating the activity of immune cells involved in allergic inflammation. pnas.org

In Vitro Cellular Responses to 13,14-dihydro-15-keto-PGD2

Research has shown that 13,14-dihydro-15-keto-PGD2 can influence ion transport in epithelial tissues. Specifically, it has been observed to inhibit ion flux in canine colonic mucosa preparations. caymanchem.comthomassci.commedchemexpress.commedchemexpress.comglpbio.comcaymanchem.com This effect on epithelial ion transport suggests a potential role for this metabolite in regulating fluid and electrolyte balance in the gastrointestinal tract.

In murine models, 13,14-dihydro-15-keto-PGD2 has been demonstrated to be a potent chemoattractant for eosinophils. aai.org As a specific DP2 agonist, it not only induces the migration of eosinophils to inflammatory sites but also exacerbates the pathology in models of allergic inflammation, such as atopic dermatitis and allergic asthma. aai.org Studies have shown that PGD2 and its metabolite, 13,14-dihydro-15-keto-PGD2, induce eosinophil chemotaxis, and this effect is significantly enhanced in eosinophils from individuals with severe atopic keratoconjunctivitis compared to healthy individuals. researchgate.net Furthermore, the administration of 13,14-dihydro-15-keto-PGD2 into rats leads to a dose- and time-dependent increase in the number of circulating leukocytes, including eosinophils, lymphocytes, and neutrophils. merckmillipore.com This eosinophilia induced by the compound can be completely blocked by a CRTH2 antagonist, highlighting the receptor's critical role in this process. merckmillipore.com

| Experimental System | Observed Effect of 13,14-dihydro-15-keto-PGD2 | Receptor Implicated | Reference |

|---|---|---|---|

| Murine model of allergic inflammation | Increased eosinophil recruitment | DP2 | aai.org |

| In vitro human eosinophils (atopic keratoconjunctivitis) | Induced chemotaxis | CRTH2 | researchgate.net |

| In vivo rat model | Dose- and time-dependent eosinophilia | CRTH2 | merckmillipore.com |

| In vivo guinea-pig model | Airway eosinophilia | CRTH2 | herts.ac.uk |

While activation of the DP1 receptor by PGD2 is associated with vasodilation, the selective activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-PGD2 does not typically lead to this effect. This demonstrates the functional specificity of the different prostaglandin (B15479496) receptors. The primary role of CRTH2/DP2 activation by this metabolite is related to chemoattraction and activation of specific immune cell populations rather than direct effects on vascular tone. nih.govrupress.org

Effects on Eosinophil Chemotaxis and Recruitment in Murine Systems

Distinctive Functional Characteristics of CRTH2/DP2 in Comparison to other Prostaglandin Receptors

The CRTH2/DP2 receptor possesses several features that distinguish it from other prostaglandin receptors, particularly the DP1 receptor. pnas.org

Sequence Homology: CRTH2/DP2 shares very little sequence homology with other prostaglandin receptors, including DP1 (approximately 15% identity). pnas.orgresearchgate.net It is more closely related to chemoattractant receptors like the C3a receptor and the leukotriene B4 receptor 2. pnas.org

Signaling Pathway: As mentioned, CRTH2/DP2 activation leads to a decrease in cAMP via Gαi coupling, while DP1 activation increases cAMP through Gαs coupling. rupress.org

Cellular Expression: CRTH2/DP2 is preferentially expressed on Th2 cells, eosinophils, and basophils, cells central to type 2 inflammatory responses. nih.govwikipedia.org

Functional Outcomes: The primary function of CRTH2/DP2 activation is pro-inflammatory, promoting the chemotaxis and activation of immune cells involved in allergic reactions. nih.govnih.gov In contrast, DP1 signaling can have anti-inflammatory effects in certain contexts. nih.gov

These distinct characteristics underscore the specialized role of the CRTH2/DP2 receptor in mediating the pro-inflammatory and pro-allergic effects of PGD2 and its metabolite, 13,14-dihydro-15-keto-PGD2.

Advanced Analytical Methodologies for the Quantification of 13,14 Dihydro 15 Keto Pgd2 Using 13,14 Dihydro 15 Keto Pgd2 D4

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and precise quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. up.ac.zaosti.gov This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). spectroscopyonline.com The fundamental principle of SID-MS lies in the measurement of the ratio of the unlabeled analyte to the labeled internal standard by a mass spectrometer. up.ac.zabritannica.com Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization. nih.gov This co-behavior compensates for analyte loss at any step prior to mass analysis, thereby ensuring high accuracy and precision in the final measurement. up.ac.zanih.gov

The technique is considered a definitive method for determining the amount of substance and has the potential to be a primary method of measurement, directly linked to the International System of Units (SI). up.ac.za The development and refinement of mass spectrometers have been concurrent with the advancement of stable isotope dilution analysis. up.ac.za

13,14-dihydro-15-keto-PGD2-d4 is a deuterated analog of 13,14-dihydro-15-keto-PGD2 and is specifically designed for use as an internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlipidmaps.orghaoranbio.com By introducing a known quantity of this compound into a biological sample, a ratio of the endogenous, unlabeled analyte to the deuterated standard can be established. spectroscopyonline.com This ratio is then used to accurately calculate the concentration of the native 13,14-dihydro-15-keto-PGD2 in the original sample.

The use of a deuterated standard like this compound is crucial because it has almost identical extraction recovery, derivatization efficiency, and chromatographic retention time to the natural compound. nih.gov However, due to the mass difference, the two compounds can be distinguished by the mass spectrometer. This allows for the correction of any variability or loss during the analytical workflow, from initial sample handling to final detection. up.ac.za For light molecules, it is common practice to incorporate three or more isotopes to prevent mass spectral overlap between the analyte and the standard. spectroscopyonline.com

Achieving high precision and accuracy in the quantification of analytes within complex biological matrices like plasma, urine, or tissue homogenates requires careful consideration of several methodological factors. researchgate.netnih.gov Biological samples contain a multitude of endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.netnih.gov

Key considerations include:

Sample Preparation: Thorough but gentle extraction and purification procedures are necessary to remove interfering substances while maximizing the recovery of the analyte and internal standard. researchgate.net This often involves techniques like solid-phase extraction (SPE). researchgate.netnih.gov

Method Validation: The analytical method must be rigorously validated to ensure its performance. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LLOQ), and stability. researchgate.netnih.gov For LC-MS/MS assays of proteins, it's recommended that accuracy and precision be within ±20% of the nominal concentration. nih.gov

Matrix Effect Evaluation: It is essential to assess the impact of the biological matrix on the ionization efficiency of the analyte and internal standard. This is often done by comparing the response of the analyte in the presence and absence of the matrix. researchgate.net

Specificity and Selectivity: The method must be able to distinguish the analyte from other structurally similar compounds, such as other prostaglandin (B15479496) metabolites. nih.gov High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can provide the necessary selectivity.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated to ensure that the measured concentration reflects the original concentration in the sample. researchgate.netnih.gov

| Parameter | Recommendation |

| Specificity | Use a minimum of six independent sources of the same matrix to check for interference. nih.gov |

| Accuracy | Should be assessed at a minimum of three concentration levels, with results typically within 15-20% of the nominal value. nih.gov |

| Precision | Assessed as the relative standard deviation (RSD) or coefficient of variation (CV) and should generally not exceed 15%. |

| LLOQ Signal | Should be at least five times the signal of a blank sample. nih.gov |

| Dilutional Linearity | High-concentration samples should be diluted and analyzed, with accuracy and precision within ±20% of the nominal concentration. nih.gov |

Role of this compound as an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS has been a cornerstone for the quantitative analysis of prostaglandins (B1171923) for many years, offering high sensitivity and reproducibility. nih.govresearchgate.net However, due to the low volatility and polar nature of prostaglandins, chemical derivatization is a necessary step to make them amenable to gas chromatography. researchgate.netoup.com

To analyze prostaglandins like 13,14-dihydro-15-keto-PGD2 by GC-MS, their polar functional groups (carboxylic acids, hydroxyls, and ketones) must be converted into less polar, more volatile derivatives. oup.comgcms.cz This process not only improves chromatographic performance but can also enhance detection sensitivity.

Common derivatization strategies include:

Esterification of the Carboxylic Acid Group: The carboxylic acid is typically converted to a methyl ester (using diazomethane) or a pentafluorobenzyl (PFB) ester (using PFB bromide). researchgate.netresearchgate.net PFB esters are particularly advantageous for analysis by negative ion chemical ionization. researchgate.net

Silylation of Hydroxyl Groups: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers or t-butyldimethylsilyl (TBDMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netnih.gov TBDMS ethers are more stable than TMS ethers. researchgate.net

Oximation of Ketone Groups: Ketone groups are protected by forming methoxime (MO) derivatives using methoxyamine hydrochloride. researchgate.netnih.gov This step is crucial for preventing the degradation of keto-prostaglandins. nih.gov

A typical derivatization scheme might involve oximation of the ketone groups, followed by esterification of the carboxylic acid, and finally silylation of the hydroxyl groups. nih.govnih.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

| Methoxyamine HCl | Ketone | Methoxime (MO) |

| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | PFB Ester |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) Ether |

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic molecules, such as the PFB esters of prostaglandins. karger.comnih.gov In NICI-GC-MS, a reagent gas like methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to the formation of thermal electrons. researchgate.net These electrons are efficiently captured by the derivatized prostaglandin, resulting in the formation of a negatively charged molecular ion or a characteristic fragment ion with very high sensitivity. researchgate.netnih.gov

For PFB esters of prostaglandins, the most common ionization process is electron capture, which leads to the loss of the PFB radical and the formation of a stable carboxylate anion ([M-PFB]⁻). researchgate.netnih.gov This process is highly efficient and results in a simple mass spectrum dominated by this single high-mass ion, which is ideal for selected ion monitoring (SIM) for quantitative analysis. karger.comnih.gov The high sensitivity of GC-NICI-MS allows for the detection of prostaglandins at picogram or even femtogram levels in biological samples. researchgate.netkarger.com

Strategies for Chemical Derivatization for Enhanced Volatility and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of a wide range of molecules, including prostaglandins, in biological fluids. biotrial.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. biotrial.com A significant advantage of LC-MS/MS over GC-MS is that derivatization is often not required, simplifying sample preparation and avoiding potential side reactions. oup.com

In LC-MS/MS analysis of 13,14-dihydro-15-keto-PGD2, the compound is first separated from other components in the sample by a reversed-phase HPLC column. researchgate.net The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar, non-volatile molecules. researchgate.net

The quantification is performed using multiple reaction monitoring (MRM). In this mode, the first quadrupole of the tandem mass spectrometer is set to select the precursor ion (the molecular ion or an adduct of 13,14-dihydro-15-keto-PGD2), which is then fragmented in a collision cell. The third quadrupole is then set to monitor for a specific product ion that is characteristic of the analyte. The transition from the precursor ion to the product ion is highly specific, significantly reducing chemical noise and improving the signal-to-noise ratio. nih.gov The use of this compound as an internal standard allows for the simultaneous monitoring of the MRM transitions for both the analyte and the standard, ensuring the highest level of accuracy and precision. LC-MS/MS methods for prostaglandins have been developed that can simultaneously measure dozens of lipid mediators in a single run. shimadzu.comshimadzu.com

| Technique | Precursor Ion (m/z) | Product Ion (m/z) |

| LC-MS/MS (MRM) | [M-H]⁻ of 13,14-dihydro-15-keto-PGD2 | Specific fragment ion |

| LC-MS/MS (MRM) | [M-H]⁻ of this compound | Specific fragment ion (shifted by 4 Da) |

Development of Multiple Reaction Monitoring (MRM) Assays

Multiple Reaction Monitoring (MRM) assays, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of eicosanoids, including 13,14-dihydro-15-keto-PGD2. nih.govsemanticscholar.org This technique offers high selectivity and sensitivity, allowing for the precise detection of target analytes in complex biological matrices. nih.govsemanticscholar.org

In MRM assays, specific precursor-to-product ion transitions for both the analyte (13,14-dihydro-15-keto-PGD2) and the deuterated internal standard (this compound) are monitored. diva-portal.org For instance, in a study profiling eicosanoids in RAW264.7 cells, the MRM transition for 13,14-dihydro-15-keto-PGD2 was m/z 351 → 207. semanticscholar.org The use of a stable isotope-labeled internal standard like this compound is critical to correct for variations in sample preparation and instrument response, thereby ensuring accurate quantification. caymanchem.comresearchgate.net

High-resolution MRM (MRMHR) has further enhanced the specificity of these assays by enabling the spectrometric separation of isobaric compounds, which have the same nominal mass but different elemental compositions. bioanalysis-zone.com This is particularly important for prostaglandins, as many are structural isomers with identical fragmentation patterns. escholarship.org The ability to use a narrow extraction width for high-resolution product ions significantly improves the signal-to-noise ratio, leading to better accuracy and lower limits of quantitation. bioanalysis-zone.com

Table 1: Exemplary MRM Transitions for Prostaglandin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| 13,14-dihydro-15-keto-PGD2 | 351.2 | 333.3 | nih.gov |

| 13,14-dihydro-15-keto-PGD2 | 351 | 207 | semanticscholar.org |

| PGD2 | 351.2177 | - | bioanalysis-zone.com |

Comprehensive Eicosanoid Profiling and Multiplexing Capabilities

The development of advanced analytical techniques allows for the simultaneous measurement of a wide array of eicosanoids in a single analytical run, a practice known as multiplexing. semanticscholar.orgescholarship.org This comprehensive profiling is essential because the biological activity of eicosanoids is often the result of a complex interplay between different metabolites. escholarship.org Methods based on ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) are particularly well-suited for this purpose, offering both rapid and effective separation of numerous analytes. semanticscholar.org

The use of this compound as part of a suite of deuterated internal standards enables the accurate quantification of dozens of eicosanoids simultaneously. semanticscholar.orgescholarship.org For example, one validated UPLC-MS/MS method was capable of profiling 79 different eicosanoids in RAW264.7 cells. semanticscholar.org Such multiplexed assays are invaluable for obtaining a holistic view of the eicosanoid landscape in various biological systems and disease states. semanticscholar.orgethz.ch This approach overcomes the limitations of traditional methods like enzyme-linked immunosorbent assays (ELISAs), which are typically limited to a single analyte and can suffer from a lack of specificity. semanticscholar.orgescholarship.org

Sample Preparation and Extraction Protocols for Biological Specimens

The accuracy of 13,14-dihydro-15-keto-PGD2 quantification heavily relies on the meticulous preparation and extraction of the analyte from complex biological matrices.

Organic Solvent Extraction and Purification Methodologies

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques for isolating eicosanoids from biological samples. mdpi.com LLE, often using solvents like hexane (B92381) and ethyl acetate, is frequently employed for cell cultures. mdpi.com However, for more complex matrices or when higher purity is required, SPE is often preferred. mdpi.com SPE provides better purification and enrichment of analytes compared to LLE. mdpi.com

A common SPE protocol involves the use of a C18 cartridge. mdpi.com The sample, often spiked with the deuterated internal standard, is loaded onto the conditioned cartridge. escholarship.orgnih.gov After washing to remove interfering substances, the eicosanoids are eluted with an organic solvent. nih.gov For instance, a method for analyzing polyunsaturated fatty acids and oxylipins uses a loading solution of water with 0.1% formic acid and a wash solution of 15% ethanol. nih.gov Another protocol for extracting eicosanoids from cell culture media involves using strata-x 33 u polymerized solid reverse phase extraction columns. escholarship.org

Mitigation of Artifact Formation During Sample Processing

Eicosanoids are labile molecules, and their concentrations can be artificially altered during sample collection and processing. researchgate.netresearchgate.net Prostaglandins, for example, can undergo dehydration. escholarship.orgnih.gov Therefore, specific measures must be taken to prevent artifact formation.

One critical step is the immediate stabilization of the sample upon collection. For example, the main metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, readily dehydrates but can be stabilized by the immediate formation of oximes. nih.gov The use of antioxidants, such as butylated hydroxytoluene (BHT), and keeping samples at low temperatures (e.g., on ice) during processing can also minimize autooxidation. researchgate.net Furthermore, the method of euthanasia can significantly impact prostanoid levels in brain tissue, with head-focused microwave irradiation showing a reduction in post-mortem artifact formation compared to decapitation. und.edu The addition of the deuterated internal standard, like this compound, at the earliest stage of sample preparation helps to account for any analyte loss during the extraction and purification process. caymanchem.comnih.gov

Evaluation of Analytical Performance Parameters

The validation of any analytical method requires the determination of key performance parameters to ensure its reliability and accuracy.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are crucial for assessing the sensitivity of an analytical method.

For the quantification of 13,14-dihydro-15-keto-PGD2 and other eicosanoids, LC-MS/MS methods have demonstrated excellent sensitivity. In one study, the LOD for 13,14-dihydro-15-keto-PGD2 was estimated to be about 5 pg/mL, with an LOQ of approximately 10 pg/mL. nih.gov Another high-resolution MRM method reported a lower limit of quantitation (LLOQ) of 5 pg/mL, which was a significant improvement over traditional triple quadrupole MRM methods. bioanalysis-zone.com An ESI-LC-MS/MS assay for a range of prostanoids and isoprostanes reported an LOD of 0.5-50 pg and an LOQ of 2-100 pg on the column, depending on the specific metabolite. nih.gov

Table 2: Performance Parameters for 13,14-dihydro-15-keto-PGD2 Quantification

| Parameter | Value | Methodology | Reference |

|---|---|---|---|

| LOD | ~5 pg/mL | LC-ESI-MS/MS | nih.gov |

| LOQ | ~10 pg/mL | LC-ESI-MS/MS | nih.gov |

| LLOQ | 5 pg/mL | High-Resolution MRM | bioanalysis-zone.com |

| LOD (on column) | 0.5-50 pg | ESI-LC-MS/MS | nih.gov |

| LOQ (on column) | 2-100 pg | ESI-LC-MS/MS | nih.gov |

Assessment of Calibration Linearity, Reproducibility, and Recovery

The successful quantification of the prostaglandin D2 (PGD2) metabolite, 13,14-dihydro-15-keto-PGD2, is critically dependent on robust analytical methodologies. The use of a stable isotope-labeled internal standard, specifically this compound, is a cornerstone of achieving accuracy and precision in these measurements, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This section details the validation parameters of such methods, focusing on calibration linearity, reproducibility, and recovery, which collectively ensure the reliability of the obtained quantitative data.

The deuterated internal standard, this compound, is essential for correcting for procedural losses during sample preparation and for variations in instrument response. caymanchem.combiomol.combioscience.co.ukmedchemexpress.com Its chemical and physical properties closely mimic the endogenous analyte, ensuring that it behaves similarly throughout the extraction and analysis process.

Calibration Linearity

A fundamental aspect of method validation is establishing the linearity of the calibration curve. This confirms that the instrumental response is directly proportional to the concentration of the analyte over a defined range. In the context of quantifying 13,14-dihydro-15-keto-PGD2, linearity is assessed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard, this compound.

Research has demonstrated excellent linearity for methods quantifying 13,14-dihydro-15-keto-PGD2. For instance, in a study developing an analytical method for various eicosanoids, including 13,14-dihydro-15-keto-PGD2, calibration curves were linear over a range of 10 to 500 pg/mL, with correlation coefficients (r) greater than 0.99. nih.gov This high degree of linearity indicates a strong and reliable relationship between concentration and instrument response within this range. The use of a deuterated internal standard, in this case PGE2-d4, was shown to be crucial for achieving this linearity. nih.govresearchgate.net

In another comprehensive study evaluating oxylipins as potential biomarkers, the linearity of the LC-MRM-MS method was determined using a mix of standards. The regression coefficients (R²) were found to be greater than 0.95 for the majority of the oxylipins across a concentration range of 0.5 to 100 ng/mL, indicating a high degree of linearity. ru.nl

Table 1: Representative Calibration Curve Parameters for 13,14-dihydro-15-keto-PGD2 Analysis

| Parameter | Value | Reference |

| Concentration Range | 10 - 500 pg/mL | nih.gov |

| Correlation Coefficient (r) | > 0.99 | nih.gov |

| Internal Standard | PGE2-d4 | nih.govresearchgate.net |

This table presents an example of typical calibration curve parameters from a study quantifying multiple eicosanoids.

Reproducibility

The reproducibility of an analytical method refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often evaluated through intra-day and inter-day precision, which are typically expressed as the relative standard deviation (RSD).

A study on the simultaneous determination of arachidonic acid metabolites in exhaled breath condensate provides detailed reproducibility data for 13,14-dihydro-15-keto-PGD2. nih.gov The intra-day precision, measured at two different quality control (QC) concentrations, was found to be 2% and 3% (RSD). The inter-day precision for the same QC levels was 9% and 8% (RSD), respectively. These low RSD values indicate high reproducibility of the method for quantifying 13,14-dihydro-15-keto-PGD2.

Table 2: Intra-day and Inter-day Precision for the Quantification of 13,14-dihydro-15-keto-PGD2

| Parameter | QC Level 1 (RSD%) | QC Level 2 (RSD%) | Reference |

| Intra-day Precision | 2 | 3 | nih.gov |

| Inter-day Precision | 9 | 8 | nih.gov |

This table summarizes the reproducibility data from a validated method for eicosanoid analysis.

Recovery

Recovery experiments are performed to assess the efficiency of the extraction process. This is determined by comparing the analytical response of an analyte from a sample that has undergone the entire extraction procedure to the response of the analyte in a standard solution that has not been extracted. The use of a deuterated internal standard like this compound is particularly advantageous for accurately assessing and correcting for recovery losses.

In a study validating a method for oxylipin analysis in plasma, the relative recovery of this compound was assessed at various spiked concentrations. ru.nl The results demonstrated consistent and acceptable recovery, highlighting the effectiveness of the solid-phase extraction (SPE) procedure. The accuracy of the method for 13,14-dihydro-15-keto-PGD2, which is closely related to recovery, was reported to be 104%, with a range of 99-110%. nih.gov

Table 3: Relative Recovery of this compound in Plasma

| Spiked Concentration (ng/mL) | Relative Recovery (%) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Reference |

| 100 | 92.7 | 15.6 | 16.8 | ru.nl |

| 50 | 86.4 | 7.6 | 8.8 | ru.nl |

| 10 | 87.2 | 12.7 | 14.6 | ru.nl |

| 5 | 85.1 | 18.8 | 22.0 | ru.nl |

This table presents the recovery data for the deuterated internal standard at different concentrations in plasma, demonstrating the efficiency of the extraction method.

Research Applications and Biological Significance of 13,14 Dihydro 15 Keto Pgd2 As a Biomarker in Experimental Models

Assessment of Endogenous Prostaglandin (B15479496) D2 Biosynthesis in Animal Studies

In experimental animal models, assessing the endogenous biosynthesis of PGD2 is crucial for understanding its role in health and disease. Since PGD2 is rapidly metabolized, its production is often inferred by quantifying its downstream metabolites. caymanchem.com The metabolic pathway involves the initial oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the reduction of the C13-C14 double bond, leading to the formation of 13,14-dihydro-15-keto-PGD2. ki.seglpbio.com

Studies utilizing knockout mice have been instrumental in elucidating the enzymes responsible for PGD2 synthesis. For instance, in double knockout mice lacking both lipocalin-type PGD2 synthase (L-PGDS) and hematopoietic PGD2 synthase (H-PGDS), the production of PGD2 is nearly undetectable, confirming these two enzymes are the primary drivers of its biosynthesis. frontiersin.org By measuring metabolites like 13,14-dihydro-15-keto-PGD2 in various tissues and biofluids from these and other animal models, researchers can gain insights into the rate and location of PGD2 production under different physiological or pathological stimuli. frontiersin.orgnih.gov The use of 13,14-dihydro-15-keto-PGD2-d4 as an internal standard in these quantitative assays ensures the accuracy and reliability of the findings. researchgate.net

Correlation with Pathophysiological States in Pre-Clinical Models

The measurement of 13,14-dihydro-15-keto-PGD2 has been correlated with various disease states in pre-clinical animal models, particularly those involving inflammation and allergic reactions. Its role as a selective agonist for the DP2 receptor makes it a key player in mediating the effects of the PGD2 pathway. nih.govaai.org

In murine models of allergic diseases, the PGD2 pathway and its metabolite 13,14-dihydro-15-keto-PGD2 are strongly implicated in the inflammatory cascade. PGD2 is the main prostanoid released by activated mast cells, which are central to allergic reactions. physiology.orgaai.org

Allergic Asthma: In mouse models of allergic asthma, activation of the DP2 receptor by its agonist 13,14-dihydro-15-keto-PGD2 has been shown to increase eosinophil recruitment to inflammatory sites and exacerbate lung pathology. nih.govaai.orgaai.org Studies have demonstrated that PGD2-DP2 signaling contributes to the recruitment of T helper type 2 (Th2) cells, eosinophils, and basophils, which are characteristic of allergic inflammation. oup.comdovepress.com Conversely, blocking the DP2 receptor can ameliorate inflammation in these models. physiology.orgnih.gov

Atopic Dermatitis: Similarly, in murine models of atopic dermatitis (AD), a chronic inflammatory skin disease, the PGD2-DP2 axis plays a significant role. oup.com Administration of 13,14-dihydro-15-keto-PGD2 in an AD mouse model worsened the pathology, including increased eosinophilia. nih.govaai.orgaai.org The severity of AD in some models has been linked to increased numbers of circulating CRTH2 (DP2)-positive T cells. oup.com However, another study in NC/Nga mice, a model for atopic dermatitis, found that 13,14-dihydro-15-keto-PGD2 did not significantly suppress scratching behavior, unlike PGD2 itself, which acted via the DP1 receptor to inhibit pruritus. nih.gov

| Animal Model | Key Finding Related to 13,14-dihydro-15-keto-PGD2 | Reference |

|---|---|---|

| Murine Allergic Asthma | Acts as a DP2 agonist, increasing eosinophil recruitment and exacerbating lung pathology. | nih.gov, aai.org |

| Murine Atopic Dermatitis | Acts as a DP2 agonist, increasing eosinophil recruitment and worsening skin pathology. | nih.gov, aai.org |

| NC/Nga Mouse (Atopic Dermatitis) | Did not significantly suppress scratching behavior, unlike PGD2 acting via the DP1 receptor. | nih.gov |

The utility of 13,14-dihydro-15-keto-PGD2 as a biomarker and mediator extends to other experimental models:

Allergic Rhinitis: In a guinea pig model of ovalbumin-induced allergic rhinitis, a DP2 antagonist demonstrated efficacy, highlighting the role of the PGD2-DP2 pathway in this condition. nih.gov

Neuroinflammation: A rat model of neuroinflammation induced by prostaglandin J2 (a PGD2 metabolite) displayed progressive Parkinsonian-like pathology, including dopaminergic neuronal loss and motor deficits. nih.gov This model suggests a role for the PGD2 pathway in neurodegenerative processes.

Inflammatory Arthritis: In collagen-induced arthritis (CIA) in mice, the PGD2 pathway has shown protective effects, primarily mediated through the DP1 receptor. ki.se DP2 antagonists did not have a significant effect, suggesting a differential role for PGD2 receptors in this specific inflammatory context. ki.se

Canine Colon: In a canine colonic mucosa preparation, 13,14-dihydro-15-keto-PGD2 was found to inhibit ion flux, demonstrating its biological activity on epithelial transport mechanisms. caymanchem.commedchemexpress.com

Insights from Murine Models of Allergic Inflammation (e.g., atopic dermatitis, allergic asthma)

Utility of Metabolite Levels as Indices of Systemic Prostaglandin Production

Measuring circulating levels of primary prostaglandins (B1171923) like PGD2 to gauge systemic production is often unreliable due to their rapid metabolism and clearance from circulation. Therefore, quantification of their more stable downstream metabolites in plasma or urine provides a more accurate and integrated index of total endogenous biosynthesis over time. caymanchem.com

The conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 is a key step in its metabolic cascade. ki.se While virtually no intact 13,14-dihydro-15-keto-PGD2 is found in urine in humans, its measurement in plasma or in tissue homogenates from animal models serves as a valuable indicator of local and systemic PGD2 synthesis. caymanchem.com This approach allows researchers to correlate PGD2 production with specific physiological events or disease progression in experimental settings.

Exploration of 13,14-dihydro-15-keto-tetranor PGD2 as a Urinary Biomarker for PGD2 Metabolism

For non-invasive assessment of PGD2 production, urinalysis is a preferred method. A common metabolic pathway for prostaglandins involves not only the modification of the five-membered ring but also beta-oxidation of the side chains. glpbio.comcaymanchem.com This process converts 13,14-dihydro-15-keto-PGD2 into 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM), which is an abundant and stable urinary metabolite. glpbio.comcaymanchem.com

Studies have validated tetranor-PGDM as a reliable urinary biomarker that reflects the systemic biosynthesis of PGD2 in both mice and humans. caymanchem.com In a murine model of atopic dermatitis induced by 2,4-dinitrofluorobenzene (DNFB), which mimics Th2-dominant inflammation, the urinary levels of a PGD2 metabolite were significantly increased. nih.gov This highlights the potential of urinary metabolite analysis to serve as a non-invasive tool for diagnosing and monitoring PGD2-mediated diseases like atopic dermatitis. nih.gov

| Metabolite | Sample Type | Significance as a Biomarker | Reference |

|---|---|---|---|

| 13,14-dihydro-15-keto-PGD2 | Plasma, Tissue | Index of local and systemic PGD2 biosynthesis; biologically active DP2 agonist. | caymanchem.com |

| 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) | Urine | Abundant, stable urinary metabolite reflecting systemic PGD2 production. Used in non-invasive monitoring. | caymanchem.com, nih.gov |

Mechanistic Investigations and Interplay with Biological Systems

Elucidation of Molecular Pathways Governed by 13,14-dihydro-15-keto-PGD2 beyond CRTH2/DP2

While 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is predominantly recognized for its role as a selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, research has pointed towards biological activities that may extend beyond this primary pathway. herts.ac.ukmedchemexpress.com The CRTH2/DP2 receptor is a G-protein-coupled receptor that, upon activation by DK-PGD2, mediates chemotaxis and activation of various immune cells, including T-helper type 2 cells, eosinophils, and basophils. However, a few studies have hinted at other mechanisms.

One notable finding is the ability of DK-PGD2 to inhibit ion flux in canine colonic mucosa preparations. medchemexpress.comthomassci.comcaymanchem.com This suggests a potential role in regulating epithelial transport, a function not typically associated with CRTH2/DP2-mediated immune responses. The specific receptor or channel modulated in this process remains to be fully characterized, representing a distinct area for future investigation into non-CRTH2/DP2 pathways.

In contrast to other prostaglandin (B15479496) D2 (PGD2) metabolites like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), DK-PGD2 does not appear to share this activity. aai.orgnih.gov Studies on eosinophil chemotaxis have shown that the effects mediated by PPARγ agonists are not mimicked by DK-PGD2, reinforcing its specificity for the CRTH2/DP2 receptor and indicating a divergence in signaling pathways among PGD2 metabolites. aai.org This distinction underscores that while derived from the same precursor, different metabolites can engage entirely separate molecular targets to exert their biological functions.

Table 1: Known and Investigated Molecular Targets of 13,14-dihydro-15-keto-PGD2

| Molecular Target | Role of DK-PGD2 | Primary Outcome | Evidence Level |

|---|---|---|---|

| CRTH2/DP2 Receptor | Selective Agonist | Immune cell chemotaxis and activation | High |

| Ion Transport Channels | Inhibitor | Reduced ion flux in colonic epithelium | Moderate |

| PPARγ | No significant activity | Does not mimic PPARγ-mediated effects | High (for lack of effect) |

| DP1 Receptor | Very low affinity | Negligible activation compared to CRTH2/DP2 | High |

Cross-talk and Regulatory Interactions within the Lipid Mediator Network

The biological impact of DK-PGD2 is not isolated but is intricately linked with a complex network of other lipid mediators and signaling molecules. This cross-talk can amplify, antagonize, or otherwise modulate inflammatory and physiological responses.

Research suggests that DK-PGD2 may act synergistically with other pro-inflammatory mediators, such as leukotrienes, to enhance inflammatory responses in vivo. Furthermore, its activation of the CRTH2/DP2 receptor has been shown to synergize with the cytokine Interleukin-33 (IL-33) to amplify type 2 innate lymphoid cell (ILC2) responses, which are critical in allergic inflammation.

| 11-dehydro-TXB2 | Competitive Agonism | Competition for the CRTH2/DP2 receptor researchgate.net |

Identification and Characterization of Additional Enzymes Modulating its Formation and Degradation

The concentration and biological activity of DK-PGD2 are tightly controlled by specific enzymatic pathways responsible for its synthesis and subsequent breakdown.

Formation: DK-PGD2 is not a primary prostaglandin but a metabolite of PGD2. Its formation is a two-step enzymatic process:

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the initial and rate-limiting step, which is the oxidation of the 15-hydroxyl group on PGD2 to a ketone, forming 15-keto-PGD2. mdc-berlin.degoogle.com

Prostaglandin Reductase (Δ13-reductase): Following the action of 15-PGDH, this enzyme catalyzes the reduction of the double bond at carbon 13-14, yielding the final product, 13,14-dihydro-15-keto-PGD2. mdc-berlin.decaymanchem.com

Degradation: DK-PGD2 is a transient metabolite in plasma and is rapidly cleared through further enzymatic modification. caymanchem.com Studies on the metabolic fate of PGD2 show that after its conversion to DK-PGD2, it undergoes further catabolism primarily through:

11β-Hydroxylation: Conversion to 11β-hydroxy compounds. thomassci.comcaymanchem.com

β-oxidation and ω-oxidation: These pathways shorten the side chains of the molecule. mdpi.com

These extensive modifications result in various urinary metabolites, such as tetranor-PGDM, and ensure that virtually no intact DK-PGD2 is excreted in the urine. caymanchem.commdpi.com This rapid degradation pathway effectively terminates its biological signaling.

Table 3: Key Enzymes in the Metabolism of 13,14-dihydro-15-keto-PGD2

| Metabolic Process | Enzyme | Substrate | Product |

|---|---|---|---|

| Formation Step 1 | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin D2 (PGD2) | 15-keto-PGD2 |

| Formation Step 2 | Prostaglandin Reductase (Δ13-reductase) | 15-keto-PGD2 | 13,14-dihydro-15-keto-PGD2 |

| Degradation | Various enzymes of β- and ω-oxidation pathways | 13,14-dihydro-15-keto-PGD2 | Various oxidized and chain-shortened metabolites (e.g., tetranor-PGDM) |

Future Directions in 13,14 Dihydro 15 Keto Pgd2 Academic Research

Advancements in High-Resolution and High-Throughput Analytical Methodologies

The accurate measurement of 13,14-dihydro-15-keto-PGD2 is critical for understanding its biological roles. While methods like gas chromatography-mass spectrometry (GC-MS) and enzyme immunoassays (EIA) have been used, they face limitations such as complex sample preparation and potential cross-reactivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique, offering high selectivity and the ability to perform multiplex analysis. nih.gov

Future research will likely focus on enhancing these analytical methods. The development of ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) methods allows for the simultaneous and rapid quantification of multiple arachidonic acid metabolites, including prostaglandins (B1171923), from small sample volumes. nih.govfrontiersin.org This approach simplifies pretreatment processes and provides a novel assay method for pharmacological studies of the arachidonic acid pathway. nih.gov

A significant challenge in analyzing eicosanoids is their low endogenous concentrations and instability. lcms.cz High-throughput assays are in demand to facilitate comprehensive lipidomic studies. lcms.czlcms.cz Future methodologies will likely integrate automated solid-phase extraction (SPE) protocols to handle larger numbers of samples efficiently, improving intra- and inter-laboratory reproducibility. nih.gov The use of deuterated internal standards like 13,14-dihydro-15-keto-PGD2-d4 is indispensable for accurate quantification by correcting for sample loss during extraction and for variations in instrument response. caymanchem.com

Table 1: Comparison of Analytical Methodologies for Prostaglandin (B15479496) Analysis

| Method | Advantages | Limitations | Key Application |

| GC-MS | High sensitivity, structural confirmation. | Complex derivatization, low throughput. | Quantification of urinary metabolites. |

| Enzyme Immunoassay (EIA) | Rapid screening, cost-effective. | Cross-reactivity with related metabolites. | Clinical monitoring of mast cell activation. |

| LC-MS/MS | High selectivity, multiplex analysis. | Requires advanced instrumentation. | Profiling of PGD2 metabolite profiles. |

| UHPLC-QQQ-MS/MS | Low sample volume, rapid, simultaneous quantification of multiple analytes. nih.gov | Requires sophisticated instrumentation and expertise. | Pharmacological studies of the arachidonic acid metabolic pathway. nih.gov |

Discovery of Novel Biological Activities and Unconventional Signaling Mechanisms

13,14-dihydro-15-keto-PGD2 is recognized as a selective agonist for the CRTH2/DP2 receptor, playing a role in allergic inflammation by inducing chemotaxis in T helper type 2 cells, eosinophils, and basophils. caymanchem.com It also modulates the activity of immune cells like type 2 innate lymphoid cells (ILC2s) and mast cells. However, its biological activities may extend beyond these known functions.

In canine colonic epithelium, this metabolite has been shown to produce dose-dependent decreases in the short-circuit current (Isc), indicating an effect on ion transport. medchemexpress.comnih.gov This suggests a potential role in regulating intestinal physiology. Future research should explore these and other potential biological activities in different tissues and disease models.

The signaling mechanisms of 13,14-dihydro-15-keto-PGD2 also warrant further investigation. While its action through the G-protein-coupled receptor CRTH2 is established, the downstream signaling pathways and their regulation are not fully elucidated. It is also possible that this metabolite interacts with other receptors or signaling molecules, leading to unconventional biological effects. For instance, studies on related prostaglandins have revealed functional divergence, with some activating nuclear receptors like PPARγ. Investigating such alternative pathways for 13,14-dihydro-15-keto-PGD2 could uncover novel therapeutic targets.

Development of Advanced In Vitro and In Vivo Systems for Comprehensive Functional Analysis

To fully understand the biological functions of 13,14-dihydro-15-keto-PGD2, sophisticated in vitro and in vivo models are essential. Current in vitro models, such as LPS-induced RAW264.7 cells, are used to study inflammatory responses. nih.govfrontiersin.org However, these models may not fully recapitulate the complexity of in vivo systems.

Future research should focus on developing more advanced in vitro systems, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" models. These systems can provide a more physiologically relevant environment to study the effects of 13,14-dihydro-15-keto-PGD2 on cell behavior and tissue function.

In vivo studies in animal models, such as adjuvant-induced arthritis in rats, are crucial for validating in vitro findings and understanding the systemic effects of this metabolite. nih.govfrontiersin.org The development of knockout models, for example, mice deficient in the enzyme 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) which produces 13,14-dihydro-15-keto-PGD2, would be invaluable for elucidating its specific roles. Furthermore, xenograft models of human hematopoiesis are being developed to study the effects of prostaglandins on human cells in an in vivo setting. haematologica.org

Integration of 13,14-dihydro-15-keto-PGD2 within Multi-Omics Lipidomic Studies

The field of lipidomics, which aims to comprehensively analyze lipids in biological systems, provides a powerful platform for understanding the role of 13,14-dihydro-15-keto-PGD2 in health and disease. Targeted lipidomics approaches, using techniques like LC-MS/MS, can simultaneously quantify a wide range of eicosanoids and other lipid mediators. nih.govpnas.org

Future research will increasingly integrate data on 13,14-dihydro-15-keto-PGD2 into multi-omics studies, combining lipidomics with genomics, transcriptomics, and proteomics. This systems-level approach will allow for a more holistic understanding of how this metabolite interacts with other biological molecules and pathways. For example, in a study on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, targeted lipidomics revealed a shift in the arachidonic acid cascade, with an increase in PGE2 and its metabolites in the acute phase. pnas.org Similar studies focusing on the PGD2 pathway could reveal important roles for 13,14-dihydro-15-keto-PGD2 in various diseases.

The use of this compound as an internal standard is critical for ensuring the accuracy of these complex lipidomic analyses. caymanchem.com As high-throughput lipidomics platforms become more common, the demand for such stable isotope-labeled standards will continue to grow.

Q & A

Q. How can conflicting data on the metabolite stability of this compound in human vs. rodent models be reconciled?

- Methodological Answer : Conduct interspecies comparisons using liver microsomes or hepatocytes to quantify CYP450-mediated metabolism. Pair these with in vivo pharmacokinetic studies in humanized mouse models. Use metabolic profiling (e.g., HR-MS) to identify species-specific degradation pathways .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.